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Compound of Interest

Compound Name: 4-Aminobenzaldehyde

Cat. No.: B3028705 Get Quote

A comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of

4-Aminobenzaldehyde is presented for researchers, scientists, and professionals in drug

development. This guide provides a detailed comparison with structurally related aromatic

aldehydes—benzaldehyde, 4-hydroxybenzaldehyde, and 4-nitrobenzaldehyde—supported by

experimental data to elucidate the influence of the para-substituent on the spectral features.

NMR Spectroscopic Data Comparison
The following tables summarize the experimental 1H and 13C NMR data for 4-
Aminobenzaldehyde and its analogs in DMSO-d6. The chemical shifts (δ) are reported in

parts per million (ppm) relative to tetramethylsilane (TMS), and coupling constants (J) are in

Hertz (Hz).

Table 1: 1H NMR Data Comparison of Substituted Benzaldehydes in DMSO-d6
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Compound
Ar-H (ortho to
CHO) (δ, mult,
J, int)

Ar-H (meta to
CHO) (δ, mult,
J, int)

-CHO (δ, s, int)
Other Protons
(δ, mult, int)

4-

Aminobenzaldeh

yde

7.54 (d, J=8.5,

2H)[1]

6.66 (d, J=8.5,

2H)[1]
8.46 (s, 1H)[1]

-NH2: 5.77 (s,

2H)[1]

Benzaldehyde
7.90 (d, J=~7.7,

2H)

7.69-7.58 (m,

3H)
10.01 (s, 1H)

4-

Hydroxybenzalde

hyde

7.78 (d, J=8.6,

2H)[2]

6.96 (d, J=8.6,

2H)
9.82 (s, 1H)

-OH: 10.65 (s,

1H)

4-

Nitrobenzaldehy

de

8.11 (d, J=~8.0,

2H)

8.41 (d, J=~8.0,

2H)
10.13 (s, 1H)

Table 2: 13C NMR Data Comparison of Substituted Benzaldehydes in DMSO-d6

Compound C=O
C1 (ipso to
CHO)

C2/C6
(ortho to
CHO)

C3/C5 (meta
to CHO)

C4 (para to
CHO)

4-

Aminobenzal

dehyde

160.25 121.99 130.20 113.97 152.10

Benzaldehyd

e
193.0 136.2 129.4 129.1 134.5

4-

Hydroxybenz

aldehyde

191.4 128.9 132.6 116.3 163.8

4-

Nitrobenzalde

hyde

192.3 140.0 130.6 124.2 150.6
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Experimental Protocols
A general methodology for the acquisition of 1H and 13C NMR spectra for small organic

molecules like 4-Aminobenzaldehyde is provided below.

Sample Preparation:

Weigh 5-10 mg of the solid sample for 1H NMR (20-50 mg for 13C NMR) into a clean, dry

vial.

Add approximately 0.6-0.7 mL of deuterated solvent (e.g., DMSO-d6).

Gently agitate the vial to dissolve the sample completely. If necessary, the sample can be

gently warmed or vortexed.

Using a Pasteur pipette, transfer the clear solution into a clean 5 mm NMR tube. If any solid

particles are present, filter the solution through a small plug of cotton wool in the pipette.

Cap the NMR tube and ensure the exterior is clean before inserting it into the spectrometer.

Data Acquisition:

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve optimal homogeneity and resolution.

Tune and match the probe for the desired nucleus (1H or 13C).

Set the appropriate acquisition parameters, including the number of scans, pulse width,

acquisition time, and relaxation delay. For a routine 1H spectrum, a 30-45° pulse with a 2-5

second relaxation delay is common. For 13C, a larger number of scans and a longer

relaxation delay may be necessary.

Acquire the Free Induction Decay (FID).

Data Processing:

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://www.benchchem.com/product/b3028705?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3028705?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Apply a Fourier transform to the FID to obtain the spectrum.

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

Reference the spectrum using the residual solvent peak (e.g., DMSO-d6 at 2.50 ppm for 1H

and 39.52 ppm for 13C) or an internal standard like TMS.

Perform baseline correction to obtain a flat baseline.

Integrate the peaks in the 1H spectrum to determine the relative number of protons.

Analyze the chemical shifts, coupling patterns, and integration to elucidate the molecular

structure.
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Comparison of 1H and 13C NMR Chemical Shifts.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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aminobenzaldehyde]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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